molecular formula C7H9N B7804276 2,3-Lutidine CAS No. 27175-64-0

2,3-Lutidine

Cat. No.: B7804276
CAS No.: 27175-64-0
M. Wt: 107.15 g/mol
InChI Key: HPYNZHMRTTWQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Versatility as a Heterocyclic Compound

2,3-Lutidine (B1584814) holds significance as a versatile heterocyclic compound owing to its unique structural features and chemical reactivity. The presence of the nitrogen atom in the aromatic ring, along with the two methyl groups, influences its basicity and steric properties. walisongo.ac.id This allows it to participate in a variety of chemical transformations, acting as a base, a solvent, a ligand, or an intermediate in the synthesis of more complex molecules. guidechem.comchemimpex.coma2bchem.com Its ability to enhance reactivity and solubility in organic solvents makes it valuable in chemical manufacturing. chemimpex.com

Historical Context of Lutidine Research and Development

Lutidines, including this compound, are naturally occurring compounds that were historically isolated from sources such as coal tar and bone charcoal. guidechem.com Early research focused on their isolation, characterization, and basic chemical properties. As the field of organic synthesis advanced, lutidines, as members of the pyridine (B92270) family, became increasingly important as reagents and intermediates. Their distinct properties, influenced by the position of the methyl groups, led to investigations into their specific applications in various chemical processes.

Current Research Frontiers involving this compound

Current research involving this compound spans several frontiers in advanced chemistry. It is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aigithub.comchemimpex.com Specifically, this compound is a key intermediate in the synthesis of anti-ulcer drugs like lansoprazole (B1674482) and rabeprazole. github.comfishersci.nojubilantingrevia.com Its role as a solvent in organic reactions is also explored, providing a suitable environment for chemical transformations due to its polarity. guidechem.comchemimpex.com

Furthermore, this compound is being investigated in catalysis studies, particularly in reactions involving transition metals, where it can act as a ligand. chemimpex.coma2bchem.compmarketresearch.com Research is also exploring its potential in material science for the development of advanced materials, including polymers and coatings. chemimpex.com Its unique properties enable its use as a valuable intermediate in the development of innovative materials and compounds. chemimpex.com

The compound's application in the synthesis of various pharmaceutical compounds is a significant area of current research, enhancing the efficiency of drug development. chemimpex.coma2bchem.com The pharmaceutical industry is a dominant consumer of this compound, primarily for synthesizing active pharmaceutical ingredients (APIs). pmarketresearch.com Research has demonstrated its use in developing antiviral medications, such as those targeting HIV and hepatitis C, where this compound derivatives serve as building blocks for compounds like rilpivirine (B1684574). pmarketresearch.com

In organic synthesis, this compound is sometimes employed as a base with low nucleophilicity due to steric hindrance from the methyl groups. guidechem.com This property makes it useful in specific reactions, such as acting as a protecting group for hydroxyl groups with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126). guidechem.com

Recent studies also highlight the use of lutidine derivatives, including 2,6-lutidine (a related isomer), in catalytic systems, demonstrating their importance in facilitating complex transformations. researchgate.netresearchgate.netnih.gov While these studies may not exclusively focus on this compound, they underscore the broader research interest in the catalytic applications of substituted pyridines.

Data on the physical and chemical properties of this compound are crucial for its application in research and industry.

PropertyValueSource
Molecular FormulaC7H9N ontosight.aisigmaaldrich.comsuryalifesciencesltd.com
Molecular Weight107.15 g/mol ontosight.aisigmaaldrich.comabchemicalindustries.com
AppearanceClear, colorless to slightly yellow liquid suryalifesciencesltd.comchembk.comchemimpex.com
Melting Point-15 °C to -20 °C ontosight.aisigmaaldrich.comchembk.comchemimpex.comchemicalbook.comsfdchem.com
Boiling Point161 °C to 169 °C ontosight.aisigmaaldrich.comchembk.comchemimpex.comchemicalbook.comsfdchem.com
Density0.925 to 0.945 g/mL at 25 °C ontosight.aisuryalifesciencesltd.comchembk.comchemimpex.comchemicalbook.comsfdchem.com
Refractive Index1.494 to 1.508 ontosight.aisigmaaldrich.comsuryalifesciencesltd.comchembk.comchemimpex.comchemicalbook.comsfdchem.com
Solubility (Water)Slightly soluble to 95 g/L at 26 °C ontosight.aisuryalifesciencesltd.comsfdchem.comcdhfinechemical.com
Solubility (Organic Solvents)Miscible with ethanol (B145695), ether, methanol (B129727), DMF, THF ontosight.aiguidechem.comsuryalifesciencesltd.comchembk.com

The synthesis of this compound can be achieved through various methods. One disclosed method involves using propylene (B89431) glycol, butanone, and ammonia (B1221849) as raw materials in a catalytic cyclization reaction at elevated temperatures (250-400°C) with a specific catalyst. guidechem.com Purification methods often involve techniques like distillation, salting out, crystallization, washing, resolution, extraction, and desolvation. guidechem.com

The oxidation of the nitrogen atom in this compound to the corresponding N-oxide using oxidants like m-chloroperbenzoic acid is another important reaction in its chemistry, leading to compounds like 2,3-dimethylpyridine-N-oxide, which is an intermediate in the synthesis of pharmaceuticals like lansoprazole and rabeprazole. guidechem.comjubilantingrevia.comgoogle.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYNZHMRTTWQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060395
Record name 2,3-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 2,3-Lutidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

2.69 [mmHg]
Record name 2,3-Lutidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

583-61-9, 27175-64-0
Record name 2,3-Lutidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Lutidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Lutidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-LUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Process Optimization for 2,3 Lutidine

Catalytic Cyclization Reactions for 2,3-Lutidine (B1584814) Production

Catalytic cyclization is a key approach for the synthesis of this compound from simpler raw materials. This method typically involves the reaction of oxygen-containing compounds and ammonia (B1221849) over a solid catalyst at elevated temperatures. guidechem.com

Fixed-bed reactors are commonly employed in the catalytic cyclization process for this compound synthesis. In this system, the solid catalyst is packed into a stationary bed, and the gaseous or liquid reactants are passed through it. guidechem.com This configuration allows for continuous operation and efficient contact between the reactants and the catalyst surface. tuhh.de Research indicates that continuous catalytic ring-forming reactions can be carried out in fixed-bed reactors at temperatures typically ranging from 250 to 400°C. guidechem.comgoogle.com

The choice of catalyst is crucial for the yield and selectivity of this compound synthesis. One disclosed method utilizes a complex of ammonium (B1175870) phosphate (B84403) with an acidity regulator as a catalyst, incorporating a fifth-period transition metal chloride. guidechem.com Transition metals are widely used in catalysis for various organic transformations, including cyclization and coupling reactions. uantwerpen.begoogle.comacs.orgrsc.orgscribd.com

Catalyst regeneration is an important aspect of industrial processes to maintain activity and reduce costs. The catalyst system involving ammonium phosphate complexes with transition metal chlorides can be activated and regenerated for recycling. guidechem.com Regeneration methods can involve treating the catalyst with substances like air and water solutions of methanol (B129727) or ethanol (B145695) at elevated temperatures, followed by treatment with nitrogen and then ammonia. google.com

The primary raw materials used in the catalytic cyclization for this compound synthesis often include propylene (B89431) glycol, butanone, and ammonia. guidechem.com Optimizing the feeding rates and ratios of these raw materials is essential for maximizing the yield of the target product and minimizing by-product formation. For instance, in the synthesis of a related lutidine (2-ethyl-3,5-lutidine), specific feeding speeds for propionaldehyde (B47417) and ammonia gas in a fixed-bed reactor at elevated temperatures have been reported to influence the outcome. google.com

Advanced Laboratory-Scale Synthesis Techniques

Beyond large-scale industrial production, laboratory-scale techniques explore alternative routes and offer precise control over reaction parameters for research and the synthesis of complex analogues.

Synthesizing analogues of this compound or incorporating the lutidine structure into larger molecules often involves multi-step synthetic sequences. These routes may employ various reactions to build the desired carbon skeleton and introduce the nitrogen heteroatom in the correct position. researchgate.netnih.gov For example, the synthesis of complex organic molecules and analogues often requires a series of transformations, including functional group interconversions, carbon-carbon bond formation, and cyclization steps. researchgate.netnih.gov

Controlling regioselectivity during the formation of the pyridine (B92270) ring is critical to ensure the methyl groups are positioned specifically at the 2 and 3 positions to form this compound, rather than other lutidine isomers (e.g., 2,4-lutidine, 2,6-lutidine). Regioselectivity in cyclization reactions can be influenced by various factors, including the nature of the reactants, the catalyst used, reaction conditions (temperature, solvent), and the presence of directing groups on the starting materials. frontiersin.orgnih.govacs.orgorganic-chemistry.org While specific details on regioselectivity control in this compound ring formation from propylene glycol, butanone, and ammonia are not extensively detailed in the provided snippets, research into regioselective cyclization reactions for similar nitrogen-containing heterocycles highlights the importance of carefully chosen conditions and catalysts to favor the desired product isomer. frontiersin.orgnih.govorganic-chemistry.org

Data Tables

Based on the search results, limited specific quantitative data directly related to yield optimization for this compound synthesis from propylene glycol, butanone, and ammonia in a fixed-bed reactor with ammonium phosphate/transition metal catalysts is available to construct detailed, interactive data tables. However, one source mentions a yield of over 35% for 2,3-dimethylpyridine using this method. guidechem.com Another source, discussing the synthesis of a related compound (2-ethyl-3,5-lutidine) using a fixed-bed reactor, reports a molar yield of 60.5% based on propionaldehyde. google.com

Here is a representation of available yield data:

Table 1: Reported Yields in Catalytic Lutidine Synthesis

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. nih.govjmaterenvironsci.com Applying these principles to this compound synthesis involves exploring alternative methodologies that are more environmentally friendly and resource-efficient.

Solvent-Free Synthesis Strategies

Solvent-free synthesis strategies are a key aspect of green chemistry, eliminating or minimizing the use of organic solvents, which often pose environmental and health risks. nih.govpsu.edu Mechanochemistry, which involves using mechanical force like grinding to induce chemical reactions, is a useful tool for achieving solvent-free conditions. nih.govpsu.eduresearchgate.net While specific examples of solvent-free synthesis solely for this compound were not extensively detailed in the search results, the broader application of solvent-free mechanochemical methods in organic synthesis, including the synthesis of heterocyclic compounds and the use of lutidine isomers as catalysts in solvent-free reactions, indicates the potential for developing such routes for this compound. psu.eduresearchgate.netmdpi.com For instance, lutidine has been used as a catalyst in solvent-free iodination reactions of carbohydrates. mdpi.com

Biocatalytic Pathways for Pyridine Derivatives (e.g., Xylene monooxygenase)

Biocatalysis, utilizing enzymes or whole cells, offers an attractive and often more sustainable alternative to traditional chemical synthesis due to its high selectivity, efficiency, and ability to operate under mild conditions. acs.orgmdpi.com Xylene monooxygenase (XMO) is an enzyme known to catalyze the oxidation of methyl groups on aromatic rings, including structural analogues of lutidines like m-xylene. ethz.chgoogle.com While direct biocatalytic synthesis of this compound using XMO was not explicitly found, research has explored the use of XMO from Pseudomonas putida for the oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, demonstrating the potential of this enzyme class for transforming pyridine derivatives. ethz.chrsc.org Biocatalytic approaches for the synthesis of aromatic N-oxides from nitrogen-containing aromatic compounds, including pyridine derivatives, using enzymes like phenol (B47542) monooxygenase-like (PML) monooxygenase have also been investigated as a greener alternative to chemical methods. mdpi.com This suggests that biocatalytic routes involving monooxygenases could potentially be explored for selective functionalization or synthesis steps in this compound production.

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy (AE) and reaction mass efficiency (RME) are crucial metrics in green chemistry for evaluating the efficiency of a chemical reaction or process. orientjchem.orggreenchemistry-toolkit.orgresearchgate.netwikipedia.org Atom economy measures the incorporation of reactant atoms into the desired product, assuming 100% yield and stoichiometric loading. greenchemistry-toolkit.orgresearchgate.netwikipedia.orgacs.org Reaction mass efficiency, a more robust metric, considers the actual mass of reactants that end up in the final product, taking into account yield and the use of excess reagents, solvents, and catalysts. researchgate.netwikipedia.org

Assessing the atom economy and reaction mass efficiency of this compound synthesis routes helps identify areas for improvement to minimize waste generation. For a modified synthesis of a this compound derivative (2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine), green metrics assessment, including AE and RME, was performed. orientjchem.org The study highlighted that while AE is often less than 100% due to byproduct formation, RME variations are influenced by factors such as the number of reactants, the use of excess reagents, and product yields. orientjchem.org Calculating these metrics for different synthetic pathways to this compound allows for a quantitative comparison of their environmental impact and resource efficiency.

Purification and Isolation Strategies for High Purity this compound

Obtaining high-purity this compound is essential for its applications, particularly in the pharmaceutical industry. guidechem.com Purification methods aim to separate this compound from byproducts, unreacted starting materials, and other impurities present in the crude reaction mixture.

Salting Out and Crystallization Techniques

Salting out and crystallization are common techniques used in the purification of organic compounds, including heterocyclic amines like lutidines. guidechem.comchemicalbook.comtaylorandfrancis.comuct.ac.za Salting out involves reducing the solubility of a compound in an aqueous solution by adding a high concentration of salt, leading to its precipitation. taylorandfrancis.com Crystallization is a purification method based on the principle of differential solubility, where a compound is dissolved in a hot solvent and then allowed to cool, causing the desired compound to crystallize out while impurities remain in solution. uct.ac.za

For this compound, purification methods can involve adding ethanol and a dicarboxylic acid to the crude product, followed by salting out and crystallization. guidechem.com This process, combined with washing, resolution, extraction, and desolvation, can yield high-purity this compound through relatively simple operations. guidechem.com The formation of crystalline salts or complexes, such as lutidine pamoate salts, can also be utilized for purification and isolation. rsc.org For instance, this compound forms a crystalline salt with pamoic acid, which can be isolated. rsc.org Fractional crystallization, involving repeated crystallization steps, can further enhance purity. chemicalbook.com

Extraction and Desolvation Methodologies

Extraction is a technique used to separate compounds based on their differential solubility in two immiscible phases, typically a solvent and an aqueous solution. fishersci.no Desolvation involves the removal of solvent from a solution or solid. fishersci.no These methods are integral to the purification of this compound.

Following synthesis, the crude product of this compound may be subjected to extraction, such as washing with a saturated sodium chloride solution to separate the organic layer from the aqueous layer. guidechem.com Liquid-liquid extraction is a promising method for separating compounds from aqueous solutions. taylorandfrancis.com After crystallization or extraction, desolvation techniques, such as removing solvent under reduced pressure using a high vacuum distillation unit, are employed to obtain the solid or liquid product. chemicalbook.comnih.gov For example, after extracting 3,5-lutidine N-oxide, the solvent can be removed under reduced pressure to obtain a crystalline powder. nih.gov Combining extraction with desolvation allows for the isolation of purified this compound from the reaction and purification mixtures.

Chromatographic Separation Techniques (e.g., column chromatography)

Chromatographic techniques are widely used for the separation and purification of organic compounds based on differences in their partitioning behavior between a stationary phase and a mobile phase. While specific detailed research findings on the application of standard column chromatography solely for the purification of this compound from complex mixtures were not extensively detailed in the search results, chromatographic methods are generally applicable to separating isomers like the lutidines due to subtle differences in their polarity and shape.

For instance, studies on the separation of lutidine isomers often employ chromatographic analysis to monitor the effectiveness of separation methods. The separation of close isomers by enclathration, for example, is monitored by NMR, which can quantify the proportions of different isomers, implying that analytical chromatography could also be used for this purpose. rsc.org

Traditional purification methods for this compound mentioned include steam distillation from an acidic solution to remove non-basic impurities, followed by making the solution alkaline, separating the base, drying, and fractional distillation. chemicalbook.com Further purification can involve conversion to a urea (B33335) complex, steam distillation of the complex, extraction, and fractional crystallization using partial freezing. chemicalbook.com These classical techniques, while effective, can be energy-intensive and may not always achieve the high purity levels required for certain applications. Chromatographic methods, particularly high-performance techniques, offer potential for achieving higher purity and more efficient separations of closely related isomers.

Supramolecular Approaches for Impurity Removal (e.g., nonporous adaptive crystals for picoline isomers)

Supramolecular chemistry offers innovative approaches for the separation of isomers and the removal of impurities through selective host-guest interactions. This involves the use of host compounds that can selectively recognize and include specific guest molecules within their structure, forming crystalline inclusion compounds. xray.czuct.ac.za

Research has explored the use of supramolecular systems, such as nonporous adaptive crystals (NACs), for the separation of pyridine derivatives, including lutidine isomers. NACs are a class of solid materials that are nonporous in their initial crystalline state but can adapt their structure to selectively adsorb specific guest molecules from a mixture. acs.org This process involves a crystal structure transformation induced by the presence of the preferred guest. acs.org

While some studies specifically focus on the separation of other lutidine isomers, such as 2,6-lutidine from 3-picoline and 4-picoline using nonporous adaptive crystals of pillararenes, the underlying principle of selective enclathration by host compounds is relevant to the purification of this compound from its isomers. acs.orgresearchgate.netnih.gov For example, per-ethylated pillar guidechem.comarene (EtP5) has been shown to selectively adsorb 3-picoline and 4-picoline, with negligible capture of 2,6-lutidine, leading to improved purity of 2,6-lutidine. acs.orgresearchgate.netnih.gov The selectivity is attributed to size matching and differences in complexation stability between the host and guest molecules. acs.orgnih.gov These host compounds can often be regenerated and reused without significant performance degradation. acs.orgresearchgate.netnih.gov

Another study investigated the separation of lutidine isomers (including this compound, 2,4-lutidine, 2,5-lutidine, 2,6-lutidine, 3,4-lutidine, and 3,5-lutidine) using three related diol host compounds through selective enclathration. rsc.orgrsc.org Competition experiments demonstrated varying degrees of selectivity among the isomers depending on the host compound used. rsc.orgrsc.org For instance, one host compound showed a selectivity trend where this compound and 3,4-lutidine were preferred over other isomers. rsc.orgrsc.org The entrapped lutidine guest can be released from the crystals, and the host compound can be recycled. rsc.org This highlights the potential of supramolecular approaches for separating complex mixtures of lutidine isomers, which is often a challenge in obtaining high-purity this compound.

Research findings in this area often involve detailed studies of the crystal structures of the host-guest complexes to understand the molecular basis for selectivity. rsc.orgxray.czacs.orgnih.gov Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and NMR spectroscopy are employed to analyze the separation process and structural transformations. rsc.orgacs.org

While specific data tables directly detailing the chromatographic separation of this compound were not found, the research on supramolecular separation of lutidine isomers provides quantitative data on selectivity, which can be presented in a table format.

Selectivity Trend of Lutidine Isomers with a Diol Host Compound (H1) rsc.orgrsc.org

IsomerRelative Selectivity (Approximate)
This compound≈ High
3,4-Lutidine≈ High
2,5-LutidineMedium
2,4-LutidineLower
2,6-LutidineLowest

Note: This table is based on the reported selectivity trend where 2,3-LUT ≈ 3,4-LUT > 2,5-LUT > 2,4-LUT > 2,6-LUT. The exact quantitative values can vary depending on the specific host compound and experimental conditions. rsc.orgrsc.org

This research demonstrates that supramolecular approaches, particularly those utilizing nonporous adaptive crystals and selective enclathration, offer promising avenues for the efficient and selective purification of this compound from mixtures containing its structural isomers.

Chemical Reactivity and Transformation Mechanisms of 2,3 Lutidine

Oxidative Reactions of 2,3-Lutidine (B1584814)

The oxidation of this compound can be directed towards either the nitrogen atom of the pyridine (B92270) ring or the methyl groups, depending on the oxidizing agent and reaction conditions employed. These transformations yield valuable intermediates for various applications, particularly in the pharmaceutical industry. nbinno.com

The nitrogen atom in the this compound ring can be oxidized to form the corresponding N-oxide. This transformation is a key step in the synthesis of more complex molecules, such as intermediates for pharmaceuticals like lansoprazole (B1674482). nbinno.compatsnap.comgoogle.com One common method for this N-oxidation involves the use of peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). guidechem.com Another approach utilizes hydrogen peroxide in the presence of a suitable catalyst. patsnap.comgoogle.com

The resulting this compound-N-oxide (also known as 2,3-dimethylpyridine-N-oxide) is a stable, crystalline solid. patsnap.com This intermediate can then undergo further reactions, such as nitration, to produce compounds like 4-nitro-2,3-lutidine N-oxide, another important building block in pharmaceutical synthesis. patsnap.comgoogle.com The N-oxide functionality activates the pyridine ring, facilitating subsequent substitution reactions.

Table 1: N-Oxidation of this compound

Oxidizing Agent/System Product Significance
m-Chloroperbenzoic Acid This compound-N-oxide Standard laboratory method for N-oxidation. guidechem.com
Hydrogen Peroxide / Catalyst This compound-N-oxide Common industrial method for producing pharmaceutical intermediates. patsnap.comgoogle.com
RuCl₃/O₂ Not specified for N-oxidation While RuCl₃ is used in other oxidative reactions, its specific application for the N-oxidation of this compound is less commonly cited than peroxy acids.

Selective oxidation of one or both methyl groups of this compound leads to the formation of valuable carboxylic acids. The oxidation of this compound can yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. epo.orggoogle.com This dicarboxylic acid is an important compound in various chemical processes. epo.orggoogle.com

The oxidation can be carried out using various methods, including electrochemical oxidation or the use of specific oxidizing agents and catalyst systems. epo.orggoogle.com Depending on the reaction conditions, it is also possible to achieve partial oxidation, leading to the formation of methylpicolinic acids. For instance, the oxidation of this compound can produce by-products such as 3-methylpicolinic acid and 2-methylnicotinic acid. epo.org

Table 2: Products from Methyl Group Oxidation of this compound

Product Name Chemical Formula Application/Significance
Pyridine-2,3-dicarboxylic acid C₇H₅NO₄ Intermediate in chemical synthesis. epo.orggoogle.com
3-Methylpicolinic acid C₇H₇NO₂ A pyridinecarboxylic acid derivative. epo.orgsmolecule.com
2-Methylnicotinic acid C₇H₇NO₂ Isomer of methylpicolinic acid. epo.org

Role of this compound as a Base and Nucleophile

This compound exhibits properties as both a base and a nucleophile, but its reactivity is significantly influenced by the steric hindrance imposed by the two adjacent methyl groups.

The methyl groups at the 2 and 3 positions of the pyridine ring create steric hindrance around the nitrogen atom. wikipedia.orgnih.gov This bulkiness makes it difficult for the nitrogen to act as a nucleophile and attack sterically crowded electrophilic centers. wikipedia.orgnih.gov Consequently, this compound is often employed in organic synthesis as a non-nucleophilic base. guidechem.comwikipedia.org

Its primary role in many reactions is to act as a proton scavenger, neutralizing acidic byproducts without interfering with the main reaction through unwanted nucleophilic attack. guidechem.comwikipedia.org This characteristic is particularly useful in reactions where a mild, sterically hindered base is required to facilitate a desired transformation without causing side reactions. The reduced nucleophilicity of lutidines compared to less substituted pyridines is a well-documented effect of steric hindrance. wikipedia.orgnih.gov

As a base, this compound readily accepts a proton to form a lutidinium cation. This proton transfer ability allows it to form stable salts with various acids. A notable example is the formation of salts with pamoic acid, a large, pharmaceutically acceptable organic acid. rsc.orgresearchgate.netrsc.org

Studies on the crystallization of lutidine isomers with pamoic acid have shown that this compound forms a pamoate salt. rsc.org In the crystal structure of this compound pamoate, the pamoic acid is doubly deprotonated, and two protonated lutidine molecules (lutidinium cations) are present to balance the charge. rsc.org The formation of such salts can be used to modify the physical properties of chemical compounds, which is a common strategy in pharmaceutical development. rsc.orgresearchgate.netrsc.org

The low nucleophilicity of this compound makes it an excellent choice as a base in reactions involving the protection of functional groups. guidechem.com A common application is in the silylation of hydroxyl groups, where it is used in conjunction with reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). guidechem.com

In this context, the role of this compound is to neutralize the trifluoromethanesulfonic acid that is generated during the reaction. Its steric hindrance prevents it from reacting with the silylating agent or the resulting silyl (B83357) ether, thereby avoiding the formation of unwanted byproducts. This allows for the efficient and clean protection of the hydroxyl group as a trimethylsilyl ether. guidechem.com

Electrophilic Aromatic Substitution Reactions

The pyridine ring, present in this compound (2,3-dimethylpyridine), is characterized by its electron-deficient nature. The nitrogen atom exerts a strong electron-withdrawing effect through both induction and the mesomeric effect, which significantly deactivates the aromatic ring towards electrophilic attack. This deactivation is more pronounced than that observed in nitrobenzene. Consequently, this compound is generally unreactive under classical electrophilic aromatic substitution conditions, such as Friedel-Crafts reactions.

Direct Friedel-Crafts alkylation of the this compound ring is not a synthetically viable process. The pyridine nitrogen atom acts as a Lewis base and preferentially coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination further deactivates the ring, rendering it inert to the carbocation electrophile. Instead of participating as a substrate, this compound, like other lutidines, is often employed as a non-nucleophilic base in organic synthesis to scavenge protons generated during reactions.

Direct nitration of this compound is generally ineffective due to the aforementioned deactivation of the pyridine ring and the basicity of the nitrogen atom, which is protonated under the strongly acidic conditions required for nitration. To achieve nitration, the ring must first be activated. This is accomplished by converting this compound to its corresponding N-oxide, this compound-N-oxide. The N-oxide functional group is electron-donating, which activates the pyridine ring, particularly at the C-4 (para) position, making it susceptible to electrophilic attack.

The nitration of this compound-N-oxide is a key step in the synthesis of important pharmaceutical intermediates. The reaction is typically carried out using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate (B79036) in sulfuric acid. This process yields 2,3-dimethyl-4-nitropyridine-N-oxide with high regioselectivity. Research has focused on optimizing reaction conditions to improve yield and safety. For instance, using potassium nitrate as the nitrating agent in place of nitric acid can reduce the formation of hazardous nitrogen oxide gases and shorten reaction times.

Table 1: Comparison of Nitration Processes for this compound-N-Oxide
Nitrating AgentReaction TemperatureReaction TimeReported YieldReference
Concentrated HNO₃ / H₂SO₄90°C24 hoursNot specified rsc.org
Concentrated HNO₃ (65%) / H₂SO₄85-90°C12 hours60.1% nih.gov
KNO₃ / H₂SO₄80-85°C2 hours92.9% nih.govnih.gov
KNO₃ / H₂SO₄110-120°C0.5 hours92.3% nih.gov
KNO₃ / H₂SO₄85-90°C1 hour91.1% nih.gov

C-H Activation Studies involving this compound

Carbon-hydrogen (C-H) activation is a powerful strategy for the functionalization of organic molecules, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Studies involving this compound encompass both stoichiometric deprotonation (lithiation) and transition metal-catalyzed processes.

The deprotonation of this compound using strong organolithium bases is a complex process due to the presence of multiple acidic C-H bonds: two on the pyridine ring (C-4 and C-6) and those on the two methyl groups (C-2 methyl and C-3 methyl). The regioselectivity of this lithiation is highly dependent on the base, solvent, and temperature. clockss.org

The process, often termed directed metalation, typically relies on a directing metalating group (DMG) to guide the base to a specific C-H bond, usually in the ortho position. In this compound, the pyridine nitrogen itself can serve as a modest directing group.

Ring vs. Side-Chain Lithiation : A key competition exists between deprotonation of the aromatic ring and deprotonation of the more acidic benzylic-type protons of the methyl groups (lateral lithiation).

Influence of the Base : The choice of base is critical in determining the site of lithiation. While a strong, non-hindered base like n-butyllithium (n-BuLi) may lead to a mixture of products from both ring and side-chain deprotonation, a more sterically hindered base like lithium diisopropylamide (LDA) can favor regioselective deprotonation of the less hindered methyl group. researchgate.net The use of superbases, such as a combination of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE), has been shown to promote regioselective lithiation at the C-6 position in other pyridine derivatives. researchgate.net

The resulting organolithium intermediates are potent nucleophiles that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, carbon dioxide) to introduce new functional groups onto the this compound scaffold.

Transition metal-catalyzed C-H functionalization typically involves a catalyst (often palladium, rhodium, or ruthenium) that selectively cleaves a C-H bond and replaces the hydrogen with another functional group. rsc.orgnih.gov This process is most efficient when guided by a directing group within the substrate that coordinates to the metal center, bringing it into close proximity with the target C-H bond. nih.gov

For a simple substrate like this compound, which lacks a strong, covalently attached directing group, direct and selective catalytic C-H functionalization on the pyridine ring is challenging. The presence of multiple, electronically similar C-H bonds makes achieving high regioselectivity difficult.

However, this compound plays a crucial role in the field of C-H activation in other contexts:

As a Ligand : this compound is often used as a ligand in catalytic systems. For example, lutidine-derived pincer complexes, where the lutidine core is elaborated with coordinating arms, are highly effective catalysts for a variety of transformations, including the hydrogenation of CO₂ and C-H activation of other substrates. nih.govacs.org

Ligand-Based C-H Activation : In some organometallic systems, the C-H bonds of the lutidine ligand itself can undergo activation. For instance, computational studies have shown evidence of an agostic interaction between an iridium metal center and a methyl C-H bond of a coordinated 2,6-lutidine ligand, representing an initial step toward C-H bond cleavage. rsc.org

While direct catalytic functionalization of the this compound substrate remains an area for development, its integral role as a structural component in advanced ligand and catalyst design underscores its importance in the broader field of C-H activation chemistry.

Coordination Chemistry of 2,3 Lutidine As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,3-lutidine (B1584814) typically involves the reaction of a metal salt with the lutidine ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and in some cases, ¹⁵N NMR spectroscopy are powerful tools for characterizing lutidine complexes. researchgate.net Coordination of the lutidine ligand to a metal center typically results in a downfield shift of the proton and carbon signals in the NMR spectra compared to the free ligand. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination of the lutidine ligand and the presence of other functional groups in the complex.

Elemental Analysis: This technique is used to determine the elemental composition of the complex, which helps in confirming its stoichiometry.

A general method for the synthesis of bis(lutidine)silver(I) nitrate (B79036) complexes involves adding two equivalents of the respective lutidine to a solution of silver nitrate in a minimal amount of a suitable solvent like ethanol (B145695) or a water/ethanol mixture. Cooling the solution often yields pure crystalline products. researchgate.net Similarly, palladium(II) and platinum(II) complexes with pyridine-based ligands are often synthesized by reacting the corresponding metal chloride salts with the ligand. researchgate.net

Ligand Binding Modes and Coordination Geometries

This compound typically acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring. The coordination number and geometry of the resulting metal complex are influenced by several factors, including the metal ion, the other ligands present, and the steric bulk of the this compound ligand itself.

Common coordination geometries observed for metal complexes with pyridine-based ligands include:

Linear: Often seen in two-coordinate complexes, such as some silver(I) complexes.

Square Planar: Common for d⁸ metal ions like palladium(II) and platinum(II). researchgate.net

Tetrahedral: Can be observed for various metal ions, depending on the ligand set.

Octahedral: A frequent coordination geometry for a wide range of transition metal ions.

The specific binding of this compound can be influenced by the presence of other ligands. For instance, in dimeric structures, it may occupy an axial position while other ligands bridge the metal centers.

Influence of Steric and Electronic Factors on Metal-Lutidine Interactions

The coordination chemistry of this compound is a delicate interplay of steric and electronic effects.

Electronic Effects: The two methyl groups on the pyridine ring are electron-donating, which increases the electron density on the nitrogen atom. This enhanced basicity, compared to unsubstituted pyridine, generally leads to stronger metal-ligand bonds.

Steric Factors: The methyl group at the 2-position (the α-position) introduces significant steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination number of the metal center, often favoring lower coordination numbers than might be expected with less hindered pyridine ligands. researchgate.netnih.gov The steric clash between the α-methyl group and other ligands on the metal center can also affect the stability and reactivity of the complex. For instance, steric hindrance can inhibit the formation of certain dimeric intermediates that might lead to catalyst deactivation in some catalytic cycles.

The balance between the increased basicity and the steric hindrance is a key determinant of the coordination properties of this compound with different metal ions.

Specific Metal Ion Complexes and Their Structural Elucidation

Silver(I) nitrate readily forms complexes with various lutidine isomers, including this compound, with the general formula [AgNO₃(Lut)₂]. researchgate.net These complexes have been synthesized and studied using multinuclear NMR spectroscopy. researchgate.net The ¹⁵N NMR spectra are particularly informative for understanding the influence of the steric and electronic factors of the lutidine ligand on the silver-lutidine bond. researchgate.net While a crystal structure for the 3,5-lutidine analogue, [AgNO₃(3,5-Lut)₂], has been determined, showing a coordination mode where the Ag⁺ ion is coordinated to two nitrogen atoms of the lutidine ligands and weakly to the nitrate ion, a detailed crystal structure for the this compound derivative is not as readily available in the literature. researchgate.net Based on spectroscopic data, a similar two-coordinate geometry for the silver ion is expected in the this compound complex.

Table 1: Spectroscopic Data for bis(this compound)silver(I) Nitrate (Illustrative)

Technique Observed Feature Interpretation
¹H NMR Downfield shift of ring protons Coordination to Ag(I) center
¹³C NMR Downfield shift of ring carbons Confirmation of coordination
¹⁵N NMR Significant coordination shift Strong Ag-N interaction

Table 2: Crystallographic Data for tetra-μ-benzoato-bis-[(3,5-dimethylpyridine)copper(II)]

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 10.249(2)
b (Å) 10.619(2)
c (Å) 10.752(2)
α (°) 64.14(3)
β (°) 67.34(3)
γ (°) 80.36(3)

Data sourced from a study on the 3,5-dimethylpyridine (B147111) analogue. chemicalbook.com

Platinum(II) and palladium(II) ions, with their d⁸ electron configuration, typically form square planar complexes. The coordination chemistry of these metals with various substituted pyridines has been extensively studied. researchgate.netnih.gov NMR studies on palladium(II) and platinum(II) chloride complexes with a range of lutidines, including this compound, have been performed. researchgate.net These studies, with general formulas trans-[PdL₂Cl₂] and trans-/cis-[PtL₂Cl₂], show that the coordination shifts in ¹H, ¹³C, and ¹⁵N NMR spectra are related to structural features such as the metal-nitrogen bond lengths and the position of the methyl groups on the pyridine ring. researchgate.net

Table 3: Illustrative NMR Coordination Shifts (Δδ) for Palladium(II) and Platinum(II) Complexes with Lutidines

Nucleus Typical Δδ (ppm) for Pd(II) Typical Δδ (ppm) for Pt(II)
¹H (α-protons) +0.5 to +1.5 +0.6 to +1.8
¹³C (α-carbons) +5 to +15 +6 to +18
¹⁵N -30 to -60 -40 to -70

Note: These are generalized ranges and can vary depending on the specific complex and solvent. researchgate.net

Zinc(II) Complexes

Specific research detailing the synthesis and crystal structure of Zinc(II) complexes with this compound is not extensively documented in publicly available literature. However, the coordination behavior can be inferred from studies on structurally similar ortho-substituted pyridine ligands, such as 2-methylpyridine.

When reacting with Zinc(II) thiocyanate, ortho-substituted pyridines typically form tetrahedral complexes with the general formula M(NCS)₂L₂, where L is the pyridine ligand. rsc.org In these structures, the Zn²⁺ cation is coordinated by two terminally N-bonded thiocyanato anions and two pyridine ligands. rsc.org The coordination geometry around the zinc center is generally a distorted tetrahedron. rsc.orgnih.gov It is expected that this compound would coordinate to Zinc(II) in a similar monodentate fashion via its pyridyl nitrogen atom, leading to analogous four-coordinate, distorted tetrahedral complexes. rsc.orgnih.gov The steric bulk of the two adjacent methyl groups in this compound would likely influence the precise bond angles and stability of the resulting complex.

Table 1: Representative Data for a Structurally Similar Zn(II) Complex with 2-Methylpyridine.
Complex FormulaMetal CenterCoordination GeometryLigandsKey Structural Features
Zn(NCS)₂(2-methylpyridine)₂Zinc(II)Distorted Tetrahedral2 x 2-methylpyridine, 2 x NCS⁻Isomorphous with the equivalent Cobalt(II) complex; crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org

Iridium Complexes

The coordination chemistry of lutidine-based ligands with iridium has been explored, particularly in the context of pincer complexes. These are polydentate ligands that bind to a central metal atom via three or more donor atoms. Iridium complexes incorporating a lutidine (specifically, the 2,6-lutidine isomer) core functionalized with N-heterocyclic carbene (NHC) and amino side donors have been synthesized and characterized. acs.orgacs.org

The synthesis of these complexes often involves the deprotonation of functionalized imidazolium (B1220033) salts using iridium precursors like [Ir(μ-OMe)(cod)]₂. acs.org A key finding is the versatile coordination of the lutidine-based ligand, which can range from monodentate to tetradentate. acs.orgacs.org For instance, the ligand can initially coordinate solely through the NHC moiety (κC-coordination). acs.org Subsequent halide abstraction can lead to a tridentate pincer coordination (κ³C,N,N′). acs.org

Furthermore, these iridium complexes can undergo C–H activation of a tert-butyl group on the ligand framework, resulting in highly stable, cyclometalated M(III) species where the ligand acts in a tetradentate (κ⁴C,C′,N,N′) fashion. acs.org The geometry around the iridium center in these cyclometalated compounds is typically a distorted octahedron. DFT calculations have been used to investigate the mechanism of formation for these unusual di-iodido Ir(III) cyclometalated compounds.

Table 2: Example of a Lutidine-Derived Iridium(III) Pincer Complex.
Complex TypeMetal CenterLigand TypeCoordination ModesGeometry
Cyclometalated Pincer ComplexIridium(III)Lutidine-based NHC/aminoκ⁴C,C′,N,N′Distorted Octahedral

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating the lutidine framework, or lutidine itself, play significant roles in various catalytic transformations, including hydrogenation and carbon-carbon bond formation.

Hydrogenation Reactions: Iridium complexes that feature proton-responsive, lutidine-derived CNP (C = N-heterocyclic carbene, P = phosphine) pincer ligands have been successfully employed as catalysts for the selective hydrogenation of aldehydes. acs.org These reactions proceed under mild, base-free conditions (4 bar H₂, room temperature) with high conversions and selectivity, tolerating other reducible functional groups like alkenes, nitro groups, and halogens. acs.org Similarly, ruthenium pincer complexes with lutidine-derived CNC ligands are active catalysts for the hydrogenation of CO₂ to formate (B1220265) salts and the selective hydrogenation of esters to alcohols. acs.org

Carbon-Carbon Bond Formation: In the realm of photoredox catalysis, this compound has been identified as a crucial precatalyst in a dual catalytic system for the Giese-type coupling of unactivated alkyl halides with alkenes. nih.govnih.gov Initial studies showed that the reaction did not proceed without lutidine, suggesting its key role. nih.gov Investigations revealed that lutidine is not the active catalyst but is converted in situ to a lutidinium iodide salt, which acts as a critical cocatalyst. nih.gov This lutidinium salt is believed to engage in two key processes: nucleophilic exchange with the alkyl chloride or bromide (akin to the Finkelstein reaction) to generate a more reactive alkyl iodide, and subsequent halogen atom transfer (XAT) mediated by a lutidinium radical to generate the necessary alkyl radical for the coupling reaction. nih.govnih.govacs.org This strategy effectively converts unactivated alkyl halides into radicals suitable for C-C bond formation. nih.gov

Other Applications: While not involving this compound directly, the isomer 2,6-lutidine is often used as a non-nucleophilic base in metal-catalyzed reactions, such as an FeCl₃-mediated oxidative cleavage step in the total synthesis of (+)-Spiroapplanatumine G, highlighting the general utility of lutidines in catalysis. acs.org

Spectroscopic and Crystallographic Characterization of 2,3 Lutidine and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography is a powerful technique used to determine the arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and crystal packing. Studies on 2,3-lutidine (B1584814) and its derivatives have utilized this method to elucidate their solid-state structures.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

The process of determining a crystal structure begins with obtaining suitable single crystals. For compounds that are liquid at room temperature, such as this compound, in situ crystal growth from the liquid phase at low temperatures is often employed. researchgate.net Single-crystal X-ray diffraction data are typically collected on diffractometers equipped with detectors like CCD-detectors, using monochromatic X-radiation (e.g., Mo-Kα or Cu-Kα radiation) at controlled low temperatures (e.g., 150 K or 173 K) to minimize thermal motion. researchgate.netrsc.orgrsc.orgrsc.org

Data acquisition involves measuring the intensities of diffracted X-rays as the crystal is rotated. nih.gov This raw data is then processed, which includes data reduction and cell refinement to determine the unit cell parameters. rsc.orgrsc.org Absorption corrections are often applied to the data. rsc.org Structure solution is commonly achieved using direct methods, which utilize mathematical relationships between the intensities of the diffracted spots to determine the positions of the atoms in the unit cell. rsc.orgrsc.org

Refinement of the crystal structure involves adjusting the atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction data. This is typically performed using full-matrix least-squares techniques on the squared structure factors (F²). rsc.orgrsc.orgresearchgate.net Anisotropic thermal parameters are usually refined for non-hydrogen atoms, while hydrogen atoms can be located in difference Fourier maps and refined with isotropic parameters or placed at idealized positions and refined using a riding model. rsc.org Key indicators of the refinement quality include the R-factor and wR factor, as well as the goodness-of-fit on F². researchgate.netrsc.org

Crystal Structure Determination and Disorder Analysis

The crystal structure of this compound itself has been determined at low temperatures. researchgate.net In some cases, the structure may exhibit disorder, where a molecule or part of a molecule occupies multiple positions within the crystal lattice. researchgate.net For example, the structure of this compound at 150 K in space group C2/c is best described as disordered, with half a molecule in the asymmetric unit sited on a twofold axis. researchgate.net This disorder involves the overlaying of the nitrogen atom and a C-H group in the 4-position, with their site-occupancy factors constrained to 0.5. researchgate.net Analyzing disorder is an important part of the refinement process to accurately represent the time-averaged structure observed by X-ray diffraction. dectris.com

Crystal structure determination also provides precise information on bond lengths and angles within the this compound molecule and its derivatives or complexes. For instance, in metal complexes, the coordination geometry around the metal center and the metal-ligand bond lengths (e.g., metal-nitrogen bond lengths) are determined. researchgate.netresearchgate.netacs.org

Analysis of Intermolecular Interactions (e.g., C-H⋯N interactions, π-π contacts, hydrogen bonding)

In the crystal structure of this compound, molecules are linked into polar chains via C-H⋯N interactions. researchgate.net These interactions involve a hydrogen atom bonded to a carbon atom interacting with the nitrogen atom of an adjacent molecule. researchgate.net The geometry of these interactions, including distances and angles, can be analyzed. researchgate.net

π-π interactions, which involve attractive forces between aromatic rings, are also commonly observed in structures containing pyridine (B92270) rings like lutidines. researchgate.netrsc.orgscielo.org.mxrsc.org These interactions can lead to stacking arrangements of the molecules in the crystal lattice. researchgate.netrsc.org For example, in a salt of this compound with pamoic acid, discrete columns of molecules form and close pack, with the flat parts of the molecules stacking together. rsc.org In another instance, lutidines intercalate with neighboring chains to give π-π stacking of parallel pyridine rings. gla.ac.uk The separation distance between the aromatic rings is a key parameter characterizing π-π contacts. researchgate.netrsc.org

Hydrogen bonding, particularly N-H⋯O, O-H⋯O, and C-H⋯O interactions, can be present in salts or solvated forms of lutidine derivatives, especially when co-formers with hydrogen bond donor/acceptor groups are involved. rsc.orgrsc.orgrsc.org For example, in a salt of this compound with hydrogenoxalate, N-H⋯O and O-H⋯O hydrogen bonds are observed, linking the anions into chains. gla.ac.uk The strength and geometry of these hydrogen bonds can be assessed from the crystallographic data. rsc.orggla.ac.uk Charge-assisted hydrogen bonds can also be significant in salts formed between lutidines and acidic compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying the structure, dynamics, and electronic environment of molecules in solution and solid states. Multinuclear NMR, including ¹H, ¹³C, and ¹⁵N NMR, is particularly informative for characterizing lutidines and their complexes. researchgate.netresearchgate.netosti.govresearchgate.net

Multinuclear NMR Investigations (¹H, ¹³C, ¹⁵N)

¹H NMR spectroscopy is routinely used to identify and characterize lutidines and their derivatives by analyzing the chemical shifts, splitting patterns, and integrals of the proton signals. researchgate.netosti.govwalisongo.ac.idchemicalbook.comrsc.orgchemicalbook.com The positions of the methyl groups on the pyridine ring influence the chemical shifts of the ring protons. walisongo.ac.id

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. researchgate.netosti.govrsc.org The chemical shifts of the carbon atoms are sensitive to their electronic environment and hybridization. researchgate.net Solid-state ¹³C NMR techniques like cross-polarization magic angle spinning (CP/MAS) can also be applied to study lutidine complexes in the solid state.

¹⁵N NMR spectroscopy is particularly useful for studying the nitrogen atom in pyridine derivatives like lutidines, as the nitrogen atom is often involved in coordination to metal centers or in hydrogen bonding. researchgate.netresearchgate.netresearchgate.net ¹⁵N NMR shifts are highly sensitive to changes in the electronic environment of the nitrogen atom, providing insights into its involvement in bonding. researchgate.netresearchgate.net Studies have shown that the ¹⁵N NMR spectra are often the most informative for characterizing lutidine complexes. researchgate.netresearchgate.net

Multinuclear NMR studies on metal complexes of lutidines, such as silver(I) nitrate (B79036) complexes, have been conducted using ¹H, ¹³C, and ¹⁵N NMR in various solvents. researchgate.netresearchgate.net These studies reveal how the coordination to the metal center affects the NMR parameters of the lutidine ligand. researchgate.netresearchgate.net

Analysis of Coordination Shifts and Ligand Exchange Dynamics

Coordination shifts, defined as the difference in chemical shift between the coordinated ligand and the free ligand (Δδ = δ(complex) - δ(ligand)), are valuable indicators of the electronic changes upon coordination. researchgate.netresearchgate.net Studies on lutidine complexes with metals like Ag(I), Au(III), Pd(II), and Pt(II) have investigated these coordination shifts in ¹H, ¹³C, and ¹⁵N NMR spectra. researchgate.netresearchgate.net

Generally, upon coordination of the lutidine ligand to a metal center through the nitrogen atom, deshielding (downfield shifts) is observed for the protons and carbons of the lutidine ring, while shielding (upfield shifts) is observed for the nitrogen atom. researchgate.netresearchgate.netwalisongo.ac.id The magnitude and direction of these shifts can be correlated with structural features of the complexes, such as the type of metal center, geometry (e.g., trans- or cis-), metal-nitrogen bond lengths, and the position of the methyl groups on the pyridine ring. researchgate.net For example, in silver(I) nitrate complexes with lutidines, the peaks corresponding to the protons in coordinated lutidine appear more downfield compared to the unbound ligand. walisongo.ac.id The signal from the nitrogen atom of the complex with this compound shows a significant upfield shift compared to free this compound in the ¹⁵N NMR spectrum. researchgate.net

NMR spectroscopy can also be used to study ligand exchange dynamics in solution. Fast chemical exchange between free and coordinated ligands can be observed at room temperature for some lutidine complexes. researchgate.net Variable-temperature NMR (VT-NMR) experiments can provide information about the kinetics and thermodynamics of these exchange processes. rsc.orgmdpi.comchemrxiv.org For instance, VT-NMR spectroscopy has been used to investigate dynamic behavior in metal complexes, which can include ligand exchange or conformational changes. rsc.orgacs.org Some lutidine complexes may exhibit partial dissociation in solution, which can be monitored by techniques like ¹H NMR. mdpi.com

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of molecules, providing detailed information about their structure, bonding, and dynamics nih.govacs.org. IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to transitions between vibrational energy levels that result in a change in the molecular dipole moment nih.govacs.org. Raman spectroscopy, on the other hand, is based on the inelastic scattering of photons, where the energy difference between the incident and scattered light corresponds to molecular vibrational frequencies, associated with changes in polarizability during vibration nih.govacs.org. The combination of both techniques offers a more complete vibrational characterization, as different selection rules apply to IR and Raman activity based on molecular symmetry acs.orglibretexts.org.

Vibrational Analysis of this compound and its Adducts

The vibrational analysis of this compound (2,3-dimethylpyridine) and its derivatives using IR and Raman spectroscopy involves the assignment of observed spectral bands to specific molecular vibrations. These vibrations include modes associated with the pyridine ring, the methyl substituents, and their interactions. Studies on lutidines often involve recording experimental FT-IR and FT-Raman spectra and comparing them with theoretical calculations, such as those performed using Density Functional Theory (DFT) psu.eduresearchgate.net.

Theoretical calculations play a crucial role in vibrational analysis by predicting vibrational frequencies, intensities (for IR), and Raman activities researchgate.netresearchgate.net. Comparing experimental spectra with theoretically calculated values, often after scaling the calculated frequencies, aids in making accurate vibrational assignments based on the potential energy distribution (PED) of each mode researchgate.net.

For this compound, experimental FT-IR and FT-Raman spectra have been reported, along with vibrational assignments of the observed modes psu.edu. These assignments typically involve identifying bands corresponding to:

Ring vibrations: These modes involve the stretching and bending of the bonds within the pyridine ring. Characteristic ring modes are observed in specific regions of the IR and Raman spectra researchgate.net.

C-H stretching vibrations: Bands in the high-frequency region (above 3000 cm⁻¹) are typically assigned to the stretching vibrations of C-H bonds on the aromatic ring and the methyl groups.

Methyl group vibrations: The methyl groups (CH₃) attached to the pyridine ring exhibit various vibrational modes, including symmetric and asymmetric stretching, bending (scissoring), rocking, and torsional modes. These contribute to the complexity of the vibrational spectrum psu.edu.

C-C and C-N stretching vibrations: Stretching vibrations within the methyl groups and the bonds connecting the methyl groups to the ring, as well as the C-N bonds in the pyridine ring, give rise to characteristic bands researchgate.net.

Bending vibrations: In-plane and out-of-plane bending modes of the ring and the attached groups occur at lower frequencies.

Detailed research findings in the vibrational analysis of lutidines often involve comparing the experimental frequencies with calculated values obtained at different levels of theory and with various basis sets to determine the most accurate computational approach for describing the molecular vibrations psu.eduresearchgate.net.

The formation of adducts, such as metal complexes with this compound acting as a ligand, can lead to shifts and changes in the vibrational frequencies compared to the free molecule dergipark.org.tr. These changes provide insights into the nature of the interaction between the lutidine molecule and the coordinating center. For instance, coordination through the nitrogen atom of the pyridine ring can affect the ring vibrations and the vibrations of the substituents, with in-plane modes often being the most strongly perturbed dergipark.org.tr. Analyzing these spectral changes in the adducts helps in understanding the coordination environment and the electronic effects of complex formation.

Theoretical and Computational Chemistry of 2,3 Lutidine

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used electronic structure method in computational chemistry due to its favorable balance between accuracy and computational efficiency, especially for larger molecules. tandfonline.comscirp.org DFT calculations can provide crucial information about the electronic structure of molecules, including optimized geometries, molecular electrostatic potentials (MEP), and frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.netacs.org

For 2,3-lutidine (B1584814) and its derivatives, DFT has been employed to investigate molecular structure and vibrational spectra. Studies on 2,6-lutidine, a related dimethylpyridine, have shown that DFT methods, particularly using the B3LYP functional, provide good agreement with experimental data for molecular geometry and vibrational frequencies. psu.edu DFT calculations can also be used to analyze the electronic properties and charge distribution within the molecule, which are essential for understanding its reactivity. scirp.orgacs.org For instance, the distribution of frontier orbitals around the nitrogen atom in pyridine (B92270) derivatives, including lutidines, is relevant to their adsorption behavior on metal surfaces. biointerfaceresearch.com

The electronic structure information obtained from DFT calculations, such as HOMO and LUMO energies, can indicate the molecule's potential for charge transfer and its reactivity in various chemical processes. scirp.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, primarily using DFT, is a powerful tool for elucidating reaction mechanisms involving this compound and its analogues. By calculating the energies of reactants, intermediates, transition states, and products, computational studies can map out reaction pathways and determine the feasibility and kinetics of different transformations. i-repository.netmontclair.edu

Transition State Characterization and Energy Barrier Calculations

A key aspect of computational mechanism studies is the identification and characterization of transition states (TSs). Transition states represent the highest energy point along a reaction pathway, and their energy relative to the reactants (the activation energy or energy barrier) dictates the reaction rate. montclair.edurowansci.com DFT calculations can be used to optimize the geometry of transition states and calculate their energies. i-repository.netrowansci.com Vibrational frequency calculations are often performed on optimized structures to confirm whether they are true minima (reactants, intermediates, products) or transition states (characterized by a single imaginary frequency). i-repository.net

Solvation Effects in Reaction Pathways

Solvent effects can significantly influence reaction mechanisms and rates. q-chem.comresearchgate.net Computational chemistry employs various models to account for the presence of a solvent, ranging from implicit solvation models, which treat the solvent as a continuous dielectric medium, to explicit solvation models, which include individual solvent molecules in the calculations. q-chem.comresearchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or Conductor-like Screening Model (COSMO), are commonly used to estimate solvation energies and their impact on reaction energies and barriers. q-chem.comscispace.comscm.com These models can capture average solvent effects efficiently. researchgate.net However, for reactions where specific interactions between the solute and solvent molecules are crucial, explicit solvation models or combined explicit-implicit models may be necessary to obtain accurate results. montclair.eduresearchgate.netnih.govpitt.edu

Computational studies on reactions involving lutidine or its analogues often consider solvation effects to provide a more realistic description of the reaction environment. For instance, the influence of solvent on the association energy of FLPs involving lutidine has been investigated using polarizable continuum models. rsc.org Solvation can affect the stability of reactants, transition states, and intermediates, thereby altering the energy profile of a reaction. nih.govpitt.edu

Frustrated Lewis Pair (FLP) Systems involving Lutidine Analogues

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and Lewis bases that are sterically hindered from forming a classical Lewis adduct. ias.ac.in This "frustration" leaves the Lewis acidic and basic sites available to activate small molecules. ias.ac.in Lutidine derivatives, particularly 2,6-lutidine due to the steric hindrance provided by the methyl groups ortho to the nitrogen, are common Lewis bases used in the formation of intermolecular FLPs. rsc.orgacs.orgosti.gov Computational studies have been instrumental in understanding the behavior and reactivity of lutidine-based FLPs. ias.ac.inacs.orgresearchgate.net

H₂ Activation Mechanisms

One of the seminal reactions catalyzed by FLPs is the heterolytic activation of molecular hydrogen (H₂). ias.ac.inrsc.org In this process, the Lewis base accepts a proton from H₂, while the Lewis acid accepts a hydride. rsc.org Computational studies have provided detailed insights into the mechanisms of H₂ activation by lutidine-based FLPs. acs.orgosti.govrsc.org

DFT calculations have been used to explore the potential energy surfaces for H₂ activation by pairs such as 2,6-lutidine/B(C₆F₅)₃. d-nb.infoacs.orgosti.gov These studies characterize the transition states involved and calculate the energy barriers for the heterolytic splitting of the H-H bond. d-nb.infoacs.orgosti.gov The mechanism often involves the Lewis base (lutidine) interacting with one hydrogen atom and the Lewis acid (e.g., B(C₆F₅)₃) interacting with the other. osti.govrsc.org Computational analyses have shown that the ability of FLPs to split H₂ is related to the thermodynamics of the reaction and the combined acid-base strength of the components. rsc.org

Studies have also investigated the nature of the interactions in the transition state, including electron transfer from the Lewis base to H₂ and from H₂ to the Lewis acid. rsc.orgacs.org The steric environment around the Lewis acid and base centers in lutidine-based FLPs is crucial in preventing adduct formation and enabling H₂ activation. osti.gov

CO₂ Reduction Pathways

Frustrated Lewis Pairs, including those derived from lutidine, have shown potential for the catalytic hydrogenation and reduction of carbon dioxide (CO₂). researchgate.netcdnsciencepub.comresearchgate.netrsc.org Computational studies have been employed to elucidate the complex reaction pathways involved in CO₂ reduction mediated by these FLPs. researchgate.netcdnsciencepub.comresearchgate.net

DFT calculations have been used to investigate the mechanisms by which lutidine/Lewis acid FLPs activate and reduce CO₂ using H₂ as a reductant. d-nb.inforesearchgate.netcdnsciencepub.comresearchgate.net These studies explore the steps involved, which typically include H₂ activation by the FLP, followed by the reaction of the resulting species with CO₂. d-nb.inforesearchgate.netresearchgate.net Computational modeling helps in identifying intermediates and transition states and calculating the energy barriers for each step in the catalytic cycle. researchgate.netcdnsciencepub.com

Applications of 2,3 Lutidine in Advanced Organic Synthesis

Pharmaceutical Intermediates and Drug Development

The pharmaceutical industry is a significant consumer of 2,3-Lutidine (B1584814), primarily due to its crucial role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) kavyapharma.comchemimpex.compmarketresearch.compharmaffiliates.com. Its chemical structure makes it a valuable building block for the production of a range of therapeutic compounds a2bchem.comchemimpex.compmarketresearch.com.

Synthesis of Proton Pump Inhibitors (e.g., Lansoprazole (B1674482), Dexlansoprazole intermediates)

This compound is a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole and Dexlansoprazole pharmaffiliates.comfishersci.nochemicalbook.com. These medications are widely used to reduce stomach acid production and treat conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD) wikipedia.orgwikipedia.orgontosight.ai.

In the synthesis of Lansoprazole, this compound serves as a starting material fishersci.nochemicalbook.com. It is involved in the formation of key pyridine (B92270) intermediates required for the final drug structure google.com. Similarly, this compound is an intermediate utilized in the synthesis of Dexlansoprazole, the R-enantiomer of Lansoprazole wikipedia.orgmims.commedznat.ruorientjchem.orgresearchgate.net. A modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate for Dexlansoprazole, involves the N-oxidation of this compound orientjchem.orgresearchgate.net.

Role in Synthesis of Other Active Pharmaceutical Ingredients (APIs)

Beyond PPIs, this compound is employed in the synthesis of other APIs. Its derivatives can serve as building blocks for antiviral medications, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment, such as Rilpivirine (B1684574) pmarketresearch.com. It is also noted for its use in synthesizing nicotine (B1678760) derivatives for smoking cessation therapies pmarketresearch.com. Furthermore, this compound is utilized in the production of vitamins, such as vitamin B3, and antimalarial drugs pmarketresearch.com.

Agrochemical Synthesis and Development

Agricultural applications account for a significant portion of global this compound production, driven by its incorporation into advanced agrochemical formulations chemimpex.compmarketresearch.com. It is a key component in the synthesis of herbicides and pesticides, contributing to crop protection and yield improvement chemimpex.compmarketresearch.comchemicalbull.com. Specifically, this compound enables the synthesis of imidazolinone-class herbicides, such as Imazapyr, which are important for weed management in various crops pmarketresearch.com. Its derivatives are also gaining traction in the development of fungicides pmarketresearch.com.

Specialty Chemicals and Fine Chemical Synthesis

This compound is a valuable intermediate in the production of specialty and fine chemicals suryalifesciencesltd.comchemimpex.coma2bchem.comchemimpex.com. Its versatility allows for its use as a building block in the development of innovative materials and compounds chemimpex.com. It is employed as a catalyst in various reactions, including alkylation and nitration, contributing to the efficient synthesis of a wide range of fine chemicals chemimpex.com. The dominance of North America in consuming this compound is partly attributed to its use in specialty chemical applications pmarketresearch.com.

Role as a Solvent in Diverse Organic Reactions

This compound serves as a solvent in various organic reactions, providing a suitable environment for chemical transformations suryalifesciencesltd.coma2bchem.comchemimpex.comnordmann.global. Its polarity and ability to dissolve organic compounds make it a valuable reaction medium suryalifesciencesltd.comchemimpex.com. It is miscible with common organic solvents like ethanol (B145695) and ether ontosight.aisuryalifesciencesltd.com. In organic synthesis, it can also function as an acid-binding agent chemicalbook.com. Its use as a solvent is highlighted in various industrial applications ontosight.ai.

Data Table: Applications of this compound

Application AreaSpecific Uses
Pharmaceutical Intermediates Synthesis of Proton Pump Inhibitors (Lansoprazole, Dexlansoprazole intermediates) pharmaffiliates.comfishersci.nochemicalbook.comorientjchem.orgresearchgate.net
Synthesis of Antiviral Medications (e.g., NNRTIs like Rilpivirine intermediates) pmarketresearch.com
Synthesis of Nicotine Derivatives for Smoking Cessation pmarketresearch.com
Production of Vitamins (e.g., Vitamin B3) pmarketresearch.com
Synthesis of Antimalarial Drugs pmarketresearch.com
Agrochemical Synthesis Synthesis of Herbicides (e.g., Imidazolinone-class herbicides like Imazapyr) chemimpex.compmarketresearch.com
Synthesis of Pesticides chemimpex.com
Development of Fungicides pmarketresearch.com
Specialty Chemicals & Fine Chemicals Building block for innovative materials and compounds chemimpex.com
Catalyst in reactions (e.g., alkylation, nitration) chemimpex.com
Solvent Reaction medium in diverse organic transformations suryalifesciencesltd.coma2bchem.comchemimpex.comnordmann.global
Acid-binding agent in organic synthesis chemicalbook.com

Applications in Materials Science

This compound finds applications in materials science, particularly in the areas of polymer production, catalysis, the development of advanced materials and coatings, and supramolecular chemistry. chemimpex.com

Polymer Production and Catalysis

This compound is utilized as a solvent in polymer production and as a catalyst in the synthesis of organic compounds. guidechem.com Research in catalysis, particularly involving transition metals, utilizes this compound. chemimpex.com Polymeric systems are being developed for cascade reactions, combining different catalyst types with polymer supports for the synthesis of complex organic compounds. mdpi.com While the provided search results mention polymer-supported catalysts and the use of pyridine derivatives in polymer contexts mdpi.comacs.org, direct detailed research findings specifically on this compound's role in polymer production or as a catalyst in polymer synthesis were not extensively detailed. However, its general use as a solvent in polymer production and in catalysis is noted. guidechem.comchemimpex.com

Development of Advanced Materials and Coatings

This compound is applied in the development of advanced materials and coatings, where its chemical properties can enhance material performance. chemimpex.com While the search results mention the use of 2,6-lutidine in the context of mesoporous coatings mpg.de, specific detailed research findings focusing solely on this compound in the development of advanced materials and coatings were not prominently featured. However, its general application in this field is indicated. chemimpex.com

Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, host-guest systems involve the recognition and encapsulation of guest molecules within a host structure. mdpi.comacs.org These systems are stabilized by various non-covalent forces such as van der Waals interactions, hydrogen bonding, and metal-ligand association. mdpi.com While the broad field of supramolecular chemistry and host-guest systems involving pyridine derivatives is an active area of research mdpi.comacs.orgpnas.orgescholarship.orgrsc.org, specific detailed research findings directly linking this compound as a key component in supramolecular host-guest systems within the provided search results were limited. However, pyridine derivatives in general are used as ligands in the formation of supramolecular structures like metallacycles for guest encapsulation. acs.org

Development of Advanced Imaging Probes and Fluorophores (Lutidine-based cationic fluorophores)

Lutidine-based cationic fluorophores have been developed for use as advanced imaging probes, particularly for live-cell imaging of subcellular structures like mitochondria and the endoplasmic reticulum (ER). rsc.orgx-mol.com These fluorophores are designed to be non-toxic and wash-free, aiding in the visualization of the localization and dynamics of these organelles in living cells. rsc.org Research has shown that specific lutidine-based cationic fluorophores bearing push-pull substituents can exhibit emission in the green and red wavelength regions and demonstrate robust localization in mitochondria and the ER. rsc.orgx-mol.com The design of such probes often involves a fluorophore, a linker, and a recognition moiety that facilitates targeting specific organelles. rsc.org Cationic aromatic structures, including positive charged pyridine derivatives, are known to localize in mitochondria. nih.gov

Detailed research findings on lutidine-based cationic fluorophores include studies on their synthesis, characterization, and subcellular localization in living cells. rsc.orgx-mol.com For instance, certain molecules showed robust localization in mitochondria, while others with polyfluorophenyl substituents localized in the ER. rsc.orgx-mol.com Some molecules were also found to be useful in sensing altered viscosity in stressed ER. rsc.org

Data Table: Examples of Subcellular Localization of Lutidine-Based Cationic Fluorophores

MoleculeSubstituentsEmission Wavelength RegionSubcellular Localization
Molecule 2Push-pullGreen/RedMitochondria
Molecule 4Push-pullGreen/RedMitochondria
Molecule 5Push-pullGreen/RedMitochondria
Molecule 6PolyfluorophenylGreen/RedER
Molecule 7PolyfluorophenylGreen/RedER
Molecule 1-Green/RedNon-specific
Molecule 3-Green/RedNon-specific

Note: Based on findings from reference rsc.org and x-mol.com. Specific substituent details for each molecule number (1-7) were not fully available in the provided snippets.

Derivatives and Functionalization of 2,3 Lutidine

Design and Synthesis of Novel 2,3-Lutidine (B1584814) Derivatives

The design and synthesis of novel this compound derivatives are driven by the need for compounds with specific chemical and biological properties. This compound serves as a versatile scaffold for constructing more complex molecules. For instance, it is a key intermediate in the synthesis of proton pump inhibitors like lansoprazole (B1674482) and omeprazole. chemicalbook.comgoogle.com The synthesis of such derivatives often involves multi-step processes starting from this compound.

One approach to synthesizing novel derivatives involves functionalizing the methyl groups or the pyridine (B92270) ring itself. For example, this compound can react with bromomethyl cyclopropane (B1198618) to form intermediates that may be used in the synthesis of novel compounds with potential pharmaceutical or agrochemical applications. chemicalbull.com

A detailed synthetic route for a chloromethyl pyridine derivative, an intermediate for lansoprazole, illustrates the multi-step transformations starting from this compound (Compound 1). This process involves oxidation, nitration, replacement, alcoholization, and chloromethylation steps. google.com

Synthesis Route Example (Lansoprazole Intermediate from this compound)

StepReactionStarting MaterialProduct
OxidationPeroxidation (H₂O₂/glacial acetic acid)This compound (Compound 1)2,3-dimethyl pyridine-N-oxide (Compound 2) google.com
NitrationNitration (mixed acid)Compound 22,3-dimethyl-4-nitropyridine-N-oxide google.comgoogle.com
ReplacementSubstitution reaction2,3-dimethyl-4-nitropyridine-N-oxideVaried (depending on target) google.com
AlcoholizationAlcoholization reactionSubstituted intermediateVaried (depending on target) google.com
ChloromethylationChloromethylationAlcoholized intermediateChloromethyl pyridine derivative google.com

This example highlights how this compound undergoes a series of controlled reactions to build the desired structural motifs of the final derivative.

Regioselective Functionalization Strategies

Regioselective functionalization of this compound is crucial for synthesizing specific isomers and achieving desired properties. The presence of the two methyl groups and the nitrogen atom influences the reactivity of the ring positions. Strategies often involve exploiting these electronic and steric effects to direct incoming substituents to particular carbons on the pyridine ring.

While general regioselective C-H functionalization methods exist for heteroarenes, including lutidine, specific strategies for this compound often involve activating the molecule or using catalysts that favor reaction at a particular site. nih.gov For instance, the N-oxidation of this compound can alter its electron density distribution, influencing subsequent electrophilic aromatic substitution reactions like nitration. google.comgoogle.com

Metal-catalyzed reactions can also play a significant role in achieving regioselectivity. Although some catalysts show no activity with 2,6-lutidine due to steric hindrance around the nitrogen atom, other catalytic systems can be effective for functionalizing substituted pyridines, including 2,3-dimethylpyridine. acs.org The choice of catalyst and reaction conditions is paramount in controlling which position on the this compound core undergoes functionalization.

Introduction of Specific Substituents for Property Modulation

Introducing specific substituents onto the this compound scaffold is a primary method for modulating its chemical and physical properties, which in turn affects the biological activity or material properties of the resulting derivatives. Two important types of substituents introduced are nitro groups and chloromethyl groups.

Nitro-Substituted Lutidine Derivatives

Nitro-substituted lutidine derivatives are important intermediates in the synthesis of various compounds, including pharmaceuticals. google.com The introduction of a nitro group is typically achieved through nitration, often using a mixed acid system (e.g., concentrated nitric acid and sulfuric acid). google.com

For this compound, nitration often occurs after N-oxidation. The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, a key intermediate for drugs like lansoprazole and rabeprazole, starts with this compound. google.comorientjchem.org The process involves oxidizing this compound to its N-oxide, followed by nitration of the N-oxide. google.com

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

StepReactionStarting MaterialProductConditionsYield
N-OxidationOxidation (Hydrogen peroxide + catalyst)This compound2,3-dimethylpyridine-N-oxide google.comorientjchem.orgHydrogen peroxide, suitable catalyst google.com93% (using RuCl₃·3H₂O catalyst) orientjchem.org
NitrationNitration (Mixed acid or sulfuric acid/potassium nitrate)2,3-dimethylpyridine-N-oxide google.com2,3-Dimethyl-4-nitropyridine-N-oxide google.comConcentrated nitric acid/sulfuric acid or sulfuric acid solution of potassium nitrate (B79036) at controlled temperatures (-10 to 20 °C, then 80-120 °C) google.com92.3% (using sulfuric acid/potassium nitrate) google.com

This nitration reaction regioselectively introduces the nitro group at the 4-position of the 2,3-dimethylpyridine N-oxide. google.com The nitro group can subsequently be transformed into other functional groups, such as an amino group, which are valuable for further synthesis. nih.gov

Chloromethylation of Lutidine Pyridine Ring

Chloromethylation involves introducing a chloromethyl (-CH₂Cl) group onto an aromatic or heteroaromatic ring. This functional group is highly reactive and serves as a handle for further chemical transformations. Chloromethylation of the lutidine pyridine ring, particularly at the methyl groups, is a significant strategy for creating reactive intermediates.

For this compound, chloromethylation is often performed on a derivative rather than the parent compound directly on the ring carbons. A common approach involves converting a methyl group to a chloromethyl group. In the synthesis of the lansoprazole intermediate, a chloromethyl group is introduced in a later step of the synthesis sequence that starts from this compound. google.com This process can involve reacting a precursor with chloromethylating agents. google.commdpi.com

Traditional chloromethylation reactions, such as the Blanc chloromethylation, typically involve formaldehyde (B43269) and hydrogen chloride catalyzed by Lewis acids, though these are generally applied to aromatic compounds and require careful consideration for pyridines due to potential side reactions. ambeed.com However, specific methods have been developed for chloromethylating activated methyl groups on pyridine rings or their N-oxides. orientjchem.org

One reported method for the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a lansoprazole precursor, involves the chlorination of a methyl group using trichloroisocyanuric acid. orientjchem.org This highlights that the chloromethylation of lutidine derivatives can be achieved through various methods depending on the specific target structure and the position of the methyl group to be functionalized. orientjchem.org Controlling reaction conditions, such as temperature, is important to minimize side reactions during chloromethylation. google.com

Environmental and Toxicological Research on 2,3 Lutidine: Mechanistic Insights

Biodegradation Pathways and Mechanisms

The biodegradation of organic compounds, including pyridine (B92270) derivatives like 2,3-lutidine (B1584814), in environmental matrices such as soil and water is a crucial natural attenuation process. redalyc.orgnih.gov Microbial communities play a significant role in the breakdown of these substances. nih.gov

Microbial Degradation Processes in Environmental Matrices

Microbial degradation in soil and water involves a variety of biochemical reactions catalyzed by microorganisms. redalyc.orgnih.gov While some pyridine derivatives can serve as carbon and energy sources for certain microorganisms, the presence of methyl groups can significantly retard these degradation processes. Research indicates that compounds like 2,6-lutidine are more resistant to microbial degradation compared to other pyridine derivatives, a characteristic attributed to the steric hindrance posed by the methyl groups on the nitrogen-containing ring structure.

Role of Specific Bacterial Strains and Enzymes in Biotransformation

Specific bacterial strains and their associated enzymes are central to the biotransformation of organic pollutants. redalyc.orgnih.gov Microorganisms adapt to their environment and can utilize different metabolic pathways to metabolize xenobiotic compounds. nih.gov These pathways often involve enzymatic degradation, which is crucial for the chemical transformation of pesticides and other organic molecules. nih.gov While the search results did not specifically detail bacterial strains and enzymes for this compound, studies on other aromatic and heterocyclic compounds highlight the involvement of enzymes such as oxygenases, hydrolases, hydroxylases, dehydrogenases, oxidases, and dehalogenases in their degradation. redalyc.orgresearchgate.netmdpi.com For instance, the degradation of aromatic hydrocarbons like naphthalene (B1677914) involves peripheral pathways leading to intermediates such as catechol, which is then subject to ring cleavage catalyzed by enzymes like catechol 2,3 dioxygenase. mdpi.com

Influence of Substitution Patterns on Biodegradation Rates

The position and nature of substituents on an aromatic ring significantly influence its susceptibility to biodegradation. dtic.mil For pyridine derivatives, the presence and position of methyl groups can impact the rate of microbial degradation. As noted, the methylation of pyridine derivatives can retard degradation processes in soil environments, with the steric hindrance from methyl groups contributing to this resistance. While specific data for this compound's biodegradation rate relative to other lutidine isomers or pyridine were not extensively detailed in the provided snippets, the principle that substitution patterns affect degradation rates is established for similar compounds. walisongo.ac.id

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation is a significant abiotic transformation process for organic compounds in aquatic environments, driven by the energy from sunlight. nih.gov This process can lead to reactions such as bond scission, cyclization, and rearrangement, which are distinct from those observed in hydrolysis and microbial degradation. nih.gov

In aquatic environments, direct photolysis occurs when a compound absorbs natural or artificial sunlight, leading to its degradation. nih.gov The mechanism of photo-induced bond cleavage can be examined using techniques like laser flash photolysis. nih.gov Studies on hydroxylated pyridine derivatives have shown that photooxidation processes can be mediated by singlet oxygen (O2(1Dg)). core.ac.uk The position of substituents, such as hydroxyl groups, plays a key role in the efficiency of interaction with oxidative species. core.ac.uk For example, in monohydroxylated pyridines, the presence of a tautomeric oxo form can suppress the interaction with singlet oxygen, while ionization of the hydroxyl group can enhance the photooxidative process. core.ac.uk Products from the photooxidation of 3-hydroxypyridine (B118123) in water have been shown to include pyridine ring cleavage products and 2,3-dihydroxypyridine. core.ac.uk While direct information on the photodegradation mechanisms of this compound was not explicitly found, the principles of direct photolysis and the influence of substitution patterns on photooxidation observed in other pyridine derivatives are relevant.

Information regarding the photodegradation mechanisms of this compound specifically in atmospheric environments was not available in the provided search results.

Toxicological Pathways and Cellular Impacts

Toxicological research aims to understand how substances interact with biological systems and the resulting adverse effects. Toxicity pathways describe the processes by which perturbations of normal biological processes due to chemical exposure lead to cellular injury and subsequent events. europa.euresearchgate.net

Molecular Mechanisms of Irritation (skin, respiratory, eye)

This compound is known to cause irritation to the skin, eyes, and respiratory system. ontosight.aijubilantingrevia.comlobachemie.comcdhfinechemical.com While the provided information highlights these effects, detailed molecular mechanisms underlying the irritation caused by this compound were not explicitly described in the search results. Generally, irritation at the molecular level can involve the interaction of the chemical with cellular components, leading to the activation of signaling pathways that trigger inflammatory responses and tissue damage. For skin, respiratory, and eye irritation, this could involve direct contact with cell membranes, proteins, or other biomolecules, disrupting cellular functions and leading to the release of inflammatory mediators. europa.euresearchgate.net The safety data sheets indicate that avoiding breathing vapors and contact with skin and eyes is necessary due to these irritating properties. jubilantingrevia.comcdhfinechemical.com

Potential for Ecotoxicity to Aquatic and Terrestrial Organisms

Research into the environmental impact of this compound indicates its potential for ecotoxicity, particularly within aquatic environments. While comprehensive data on terrestrial organisms is less readily available, studies have provided insights into its effects on aquatic life, including fish and invertebrates.

Ecotoxicity to Aquatic Organisms

Studies have assessed the acute toxicity of this compound to several aquatic species. For Fathead minnow ( Pimephales promelas ), a predicted 96-hour LC50 value of 185.87 mg/L has been reported. jubilantingrevia.com For the aquatic invertebrate Daphnia magna, a predicted 48-hour LC50 of 41.99 mg/l has been indicated. jubilantingrevia.com Another source provides a 48-hour EC50 for Daphnia magna of >100 mg/l. peptide.com Acute toxicity tests provide estimates of the concentration causing a specific effect (like mortality or immobilization) to 50% of the test organisms within a defined period. usgs.gov These values serve as initial indicators of the potential hazard a substance poses to aquatic life.

Algae are also considered in ecotoxicity assessments as representatives of primary producers in aquatic ecosystems. For the green algae Pseudokirchneriella subcapitata, an EC50 ranging from 1.82 to 4.22 mg/l over 72 hours has been reported. peptide.com This suggests that this compound may have a higher toxicity potential for algae compared to some fish or daphnia species, based on the available acute data.

The available data on the acute ecotoxicity of this compound to aquatic organisms are summarized in the table below:

OrganismEndpointExposure DurationConcentration (mg/L)Source TypeCitation
Fathead minnowLC5096 hours185.87Predicted jubilantingrevia.com
Daphnia magnaLC5048 hours41.99Predicted jubilantingrevia.com
Daphnia magnaEC5048 hours>100Measured peptide.com
Pseudokirchneriella subcapitataEC5072 hours1.82 – 4.22Measured peptide.com

Note: LC50 (Lethal Concentration 50%) is the concentration lethal to 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration causing a specified effect (e.g., immobilization for daphnia) in 50% of the test organisms.

While acute toxicity data provide a snapshot of potential harm, chronic toxicity assessments are crucial for understanding long-term effects on aquatic populations and ecosystems. One source indicates that this compound "may be chronically toxic to fish and other aquatic organisms." jubilantingrevia.com However, specific detailed research findings regarding chronic ecotoxicity endpoints for this compound were not extensively available in the consulted sources. The evaluation of ecotoxicity often involves assessing acute and chronic hazards to aquatic life. nih.govmdpi.com

Potential for Ecotoxicity to Terrestrial Organisms

Information specifically on the ecotoxicity of this compound to terrestrial organisms, such as soil invertebrates or plants, is limited in the provided search results. One source explicitly states that "No toxicity tests with sediment dwelling or terrestrial organisms are available" for a related substance, highlighting a potential data gap in this area for such compounds. europa.eu However, heterocyclic compounds in general have been noted to pose a significant threat to terrestrial creatures, including soil organisms and plants, due to their mobility and widespread availability. mdpi.com Further research would be necessary to definitively characterize the ecotoxicity potential of this compound in terrestrial environments.

Environmental Fate and Mobility

The behavior of this compound in the environment influences its potential exposure to organisms. It is reported to be soluble in water, suggesting it can spread in aquatic systems. jubilantingrevia.comfishersci.no Based on available information, persistence is considered unlikely, and bioaccumulation is also considered unlikely. jubilantingrevia.com The product is estimated to be highly mobile in soils due to its water solubility. jubilantingrevia.com These properties suggest that while it may not persist or bioaccumulate, its mobility in water and soil could lead to exposure for both aquatic and terrestrial organisms if released into the environment.

Future Research Directions and Emerging Applications of 2,3 Lutidine

Exploration of Unexplored Reaction Pathways and Novel Synthetic Strategies

Future research on 2,3-lutidine (B1584814) will likely focus on uncovering new reaction pathways and developing innovative synthetic strategies to access a wider range of derivatives and fine chemicals. This includes exploring novel functionalization reactions of the pyridine (B92270) ring and its methyl groups. The inherent reactivity of the nitrogen atom and the activated methyl positions offer potential for diverse transformations, such as selective C-H functionalization, which can lead to the synthesis of complex molecules with high atom economy researchgate.netresearchgate.netrsc.orgcas.cn.

Novel synthetic strategies may also involve the development of more efficient and sustainable routes for the synthesis of this compound itself or its key intermediates. This could include exploring biocatalytic approaches or utilizing milder reaction conditions to reduce environmental impact rsc.org. For instance, biocatalytic methods have been investigated for the oxidation of other lutidine isomers, suggesting potential for similar applications with this compound rsc.org. Research into frustrated Lewis pairs involving lutidine isomers has also shown potential for activating challenging bonds like C-F bonds, hinting at unexplored reactivity for this compound in similar systems ias.ac.in.

Development of Next-Generation Catalytic Systems

This compound is already utilized as a ligand in some catalytic systems, particularly in polymer chemistry, where it acts as an essential ligand in Ziegler-Natta catalysts for synthesizing high-density polyethylene (B3416737) (HDPE) pmarketresearch.com. Its electron-donating properties can enhance catalyst activity pmarketresearch.com. Future research aims to develop next-generation catalytic systems incorporating this compound or its derivatives as ligands or additives.

This research direction could involve designing new metal complexes utilizing this compound-based ligands to achieve improved activity, selectivity, and stability in various catalytic reactions, including asymmetric synthesis and C-H activation researchgate.netrsc.orgnih.govrsc.orgrsc.org. The tunability of lutidine-derived pincer ligands, for example, has been explored for non-noble metal catalyzed reactions, suggesting potential for this compound in developing more sustainable and cost-effective catalysts rsc.org. Furthermore, exploring the use of this compound in photocatalytic systems is an emerging area, potentially enabling reactions under milder conditions cardiff.ac.uk.

Integration into Advanced Materials for Specific Functionalities

The integration of this compound into advanced materials is another promising area for future research. Its unique chemical structure and properties can be leveraged to develop materials with specific functionalities. This could include its use in the synthesis of polymers, coatings, or other materials where the incorporation of a pyridine ring provides desired characteristics such as improved thermal stability, adhesion, or chemical resistance chemimpex.compmarketresearch.com.

Research published in ACS Applied Materials & Interfaces in 2024 demonstrated the use of this compound as an electrolyte additive in lithium-sulfur batteries to enhance cycle life, indicating its potential in energy storage materials pmarketresearch.com. As demand for advanced materials in sectors like electronics and energy grows, the role of this compound as a building block or additive in these materials is expected to expand pmarketresearch.com.

Innovations in Biomedical and Pharmaceutical Research

The pharmaceutical industry is a major consumer of this compound, primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antiviral medications and proton pump inhibitors pmarketresearch.comfishersci.nojubilantingrevia.com. Future research will focus on further innovations in biomedical and pharmaceutical applications of this compound.

This includes exploring the synthesis of novel drug candidates incorporating the this compound scaffold, investigating its potential in new therapeutic areas, and developing more efficient and sustainable synthetic routes for existing this compound-based pharmaceuticals htfmarketreport.compmarketresearch.comjubilantingrevia.com. The use of this compound derivatives as building blocks for drugs like rilpivirine (B1684574) highlights its importance in this field, and ongoing research into broad-spectrum antivirals and other medications is expected to drive future demand and applications pmarketresearch.com.

Contributions to Sustainable Chemistry and Environmental Remediation Technologies

Future research will also explore the contributions of this compound to sustainable chemistry and environmental remediation technologies. This involves developing greener synthetic processes that utilize this compound as a solvent or reagent, minimizing waste generation and energy consumption htfmarketreport.comnih.gov. The adoption of more sustainable practices in the chemical industry is a growing trend, and this compound's properties may lend themselves to such applications htfmarketreport.com.

Q & A

(Basic) What are the standard synthetic routes for 2,3-lutidine, and how do reaction conditions influence yield?

This compound can be synthesized via:

  • Cyanocetylative cyclization : Reacting methyl ethyl ketone with acrylonitrile under acidic conditions .
  • Chlorinated precursor route : Using 2,3-dichloroacetone and HCl to form the pyridine ring .
    Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 80–120°C for cyclization), and inert atmospheres to prevent side reactions like oxidation. Purity (>98%) is typically confirmed via GC-MS or NMR .

(Advanced) How does this compound’s coordination geometry affect its role in metal-organic frameworks (MOFs)?

The nitrogen atom in this compound exhibits Lewis basicity, enabling coordination to transition metals (e.g., Zn, Rh). For example:

  • In Zn(OAc)₂·2H₂O reactions, this compound forms monomeric complexes due to steric hindrance from its methyl groups, unlike 3,5-lutidine, which favors dimeric structures .
  • Experimental validation requires X-ray crystallography to resolve coordination modes and MD simulations to study dynamic binding selectivity in solution .

(Basic) What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Safety goggles, nitrile gloves, and flame-resistant lab coats (flammability class 3, flash point 50°C) .
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard).
  • Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute HCl .

(Advanced) How do solubility properties of this compound influence solvent selection in catalytic applications?

This compound is miscible with polar aprotic solvents (DMF, THF) but has limited aqueous solubility (1.896 mol/L at 25°C). In catalytic systems:

  • Low water solubility prevents hydrolysis of moisture-sensitive intermediates.
  • Solvent polarity adjustments (e.g., CH₃CN for H₂O₂ activation) optimize reaction rates and intermediate stability .

(Basic) What analytical techniques are recommended for characterizing this compound derivatives?

  • Structural elucidation : ¹H/¹³C NMR (δ ~2.3 ppm for methyl groups), FT-IR (C-N stretch ~1600 cm⁻¹) .
  • Purity assessment : GC-MS with DB-5 columns, retention time ~8.2 min .
  • Thermal stability : TGA to determine decomposition thresholds (>200°C) .

(Advanced) How can conflicting data on this compound’s reactivity in oxidation studies be resolved?

Discrepancies in oxidation outcomes (e.g., N-oxide formation vs. ring degradation) often arise from:

  • Oxidant choice : mCPBA selectively produces N-oxides, while H₂O₂ may cause side reactions.
  • pH control : Buffered conditions (pH 7–9) stabilize intermediates.
    Methodological rigor includes kinetic studies (e.g., pseudo-first-order rate constants under varying [H₂O₂]) and isotopic labeling (D₂O₂) to trace oxygen incorporation .

(Basic) What are the key physicochemical properties of this compound relevant to reaction design?

PropertyValueReference
Boiling point162–163°C
Density0.945 g/mL (25°C)
Refractive indexn²⁰/D = 1.508
pKa~6.3 (weaker base than pyridine)

(Advanced) What strategies mitigate steric effects of this compound in asymmetric catalysis?

  • Ligand design : Pair with bulky counter-ligands (e.g., BINOL) to balance steric bulk.
  • Solvent tuning : Low-polarity solvents (toluene) enhance enantioselectivity by reducing competitive coordination.
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

(Basic) How should this compound be stored to maintain stability in long-term studies?

  • Store in amber glass under argon at 10–30°C.
  • Avoid exposure to light (risk of photodegradation) and oxidizing agents .

(Advanced) What computational methods predict this compound’s reactivity in novel reaction pathways?

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for N-oxide formation energetics.
  • MD simulations : Model solvent-solute interactions to predict coordination preferences (e.g., 3,5-lutidine vs. This compound selectivity in MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Lutidine
Reactant of Route 2
Reactant of Route 2
2,3-Lutidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.